2,4-Difluorophenylboronic acid mida ester

Organoboron Stability Protecting Group Chemistry Shelf Life

Bench-stable MIDA-protected boronate ester, unreactive under anhydrous Suzuki-Miyaura conditions up to 80°C, enabling selective iterative cross-couplings. Slow hydrolysis releases active boronic acid in situ, suppressing protodeboronation. Ideal for complex polyfunctionalized aromatic scaffolds. Solid, mp 199-201°C. Confirm batch-specific purity and storage conditions prior to ordering.

Molecular Formula C11H10BF2NO4
Molecular Weight 269.01 g/mol
Cat. No. B12058650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorophenylboronic acid mida ester
Molecular FormulaC11H10BF2NO4
Molecular Weight269.01 g/mol
Structural Identifiers
SMILESB1(OC(=O)CN(CC(=O)O1)C)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C11H10BF2NO4/c1-15-5-10(16)18-12(19-11(17)6-15)8-3-2-7(13)4-9(8)14/h2-4H,5-6H2,1H3
InChIKeyAFNQHENRIQSJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluorophenylboronic acid MIDA ester: A Key MIDA-Protected Boronate for Controlled Suzuki–Miyaura Cross-Coupling


2,4-Difluorophenylboronic acid MIDA ester (CAS 871329-59-8) is an N-methyliminodiacetic acid (MIDA)-protected arylboronate . It is a bench-stable, crystalline solid with a melting point of 199–201 °C and a typical purity of 97% . As a member of the MIDA boronate class, it functions as a protected boronic acid surrogate that remains unreactive under standard anhydrous Suzuki–Miyaura cross-coupling conditions until slow in situ hydrolysis releases the active 2,4-difluorophenylboronic acid [1]. This controlled-release mechanism enables its use in selective, iterative cross-coupling sequences and in transformations where the free boronic acid would decompose or undergo unwanted side reactions [1][2].

Why 2,4-Difluorophenylboronic acid MIDA ester Cannot Be Replaced by a Simple Boronic Acid or Pinacol Ester in Complex Syntheses


2,4-Difluorophenylboronic acid is inherently prone to protodeboronation and oxidative decomposition on the benchtop, limiting its storage and efficient use in cross-couplings [1]. While the corresponding pinacol ester offers improved stability, it lacks the orthogonal reactivity profile of the MIDA boronate: pinacol esters are typically active under standard Suzuki–Miyaura conditions and cannot be employed in iterative sequences where a second boronic acid handle must remain intact . In contrast, the MIDA-protected 2,4-difluorophenylboronate remains completely unreactive under anhydrous cross-coupling conditions up to 80 °C, enabling the selective coupling of a different boronic acid in the same molecule [1][2]. This orthogonal protection is essential for the assembly of complex, polyfunctionalized aromatic scaffolds and cannot be replicated by simple substitution with a free boronic acid or a conventional pinacol ester [2].

Quantitative Evidence for 2,4-Difluorophenylboronic acid MIDA ester Differentiation vs. Comparators


Benchtop Stability: MIDA Boronate vs. Free Boronic Acid and Pinacol Ester

2,4-Difluorophenylboronic acid MIDA ester is a crystalline solid that is indefinitely bench-stable under air and compatible with silica gel chromatography, whereas the corresponding free boronic acid is prone to rapid protodeboronation and oxidation, limiting its benchtop storage and efficient cross-coupling [1]. In contrast, the pinacol ester of 2,4-difluorophenylboronic acid is reported to require storage at –20 °C to maintain stability, and pinacol esters are generally less stable to chromatography than MIDA boronates .

Organoboron Stability Protecting Group Chemistry Shelf Life

Suzuki–Miyaura Coupling Efficiency: MIDA Boronate Enables High Yields with Challenging Aryl Chlorides

In a class-level study, MIDA boronates derived from unstable boronic acids (including 2-heterocyclic, vinyl, and cyclopropyl derivatives) were coupled with highly deactivated aryl chlorides such as 2,4-dimethoxychlorobenzene, achieving generally excellent to outstanding yields [1]. While a direct head-to-head comparison for 2,4-difluorophenyl MIDA ester is not available, the MIDA-protected boronate strategy has been shown to transform inherently unstable boronic acids into effective coupling partners for difficult aryl chlorides, whereas the corresponding free boronic acids often fail to couple efficiently due to rapid decomposition [1]. For example, MIDA boronates enabled couplings with 2,4-dimethoxychlorobenzene in yields ranging from 80% to 98% under standard conditions (60 °C, 6 h) [1].

Suzuki–Miyaura Cross-Coupling Aryl Chloride Activation Polyfluorophenyl Boronates

Orthogonal Reactivity for Iterative Cross-Coupling: MIDA vs. Pinacol Ester

2,4-Difluorophenylboronic acid MIDA ester remains completely unreactive under standard anhydrous Suzuki–Miyaura conditions up to 80 °C, whereas pinacol boronate esters (including the corresponding 2,4-difluorophenyl pinacol ester) are typically reactive under these same conditions [1]. This orthogonal reactivity profile allows the MIDA boronate to serve as a masked boronic acid handle that can be carried through a cross-coupling step using a different boronic acid, then subsequently deprotected and coupled in a second, iterative step [2]. The pinacol ester cannot provide this level of control, as it would react competitively in the first coupling event [1].

Iterative Cross-Coupling Orthogonal Protecting Groups Polyfunctional Aromatics

Optimal Application Scenarios for 2,4-Difluorophenylboronic acid MIDA ester Based on Quantitative Differentiation


Iterative Suzuki–Miyaura Cross-Coupling for Polysubstituted Aromatic Scaffolds

The orthogonal reactivity of 2,4-difluorophenylboronic acid MIDA ester allows it to be carried through a first cross-coupling step using a different boronic acid without interference [1]. Following this initial coupling, the MIDA group can be deprotected under mild basic conditions to liberate the active boronic acid for a second, subsequent cross-coupling [1][2]. This iterative approach is essential for the synthesis of complex, polysubstituted biaryl and heterobiaryl systems found in pharmaceuticals and advanced materials [1][2].

Cross-Coupling with Deactivated or Sterically Hindered Aryl Chlorides

The slow-release mechanism of the MIDA boronate enables efficient cross-coupling with challenging electrophiles such as 2,4-dimethoxychlorobenzene and heteroaryl chlorides that often give poor yields with the free boronic acid [1]. The controlled in situ generation of the active boronic acid minimizes decomposition and side reactions, leading to high and reproducible yields [1].

Building Block for Automated Synthesis and Library Production

The indefinite bench stability and chromatographic compatibility of 2,4-difluorophenylboronic acid MIDA ester make it an ideal building block for automated parallel synthesis and compound library generation [1]. Its robust handling properties ensure consistent performance across multiple synthetic runs, reducing the need for frequent reagent revalidation [1].

Directed C–H Functionalization via MIDA-Derived Directing Groups

As demonstrated with related MIDA boronates, the MIDA group can serve a dual role as both a protecting group and a directing group for meta-selective C–H functionalization [2]. This enables the diversification of aryl boronic acids at positions remote from the boron handle, a strategy that can be applied to 2,4-difluorophenyl MIDA ester for the synthesis of polysubstituted fluorinated aromatics [2].

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